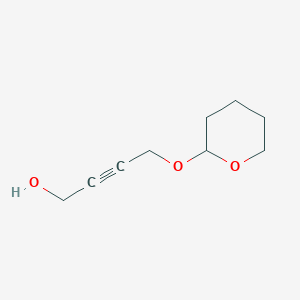

4-(oxan-2-yloxy)but-2-yn-1-ol

Overview

Description

4-(Oxan-2-yloxy)but-2-yn-1-ol (CAS 64244-47-9) is a propargyl alcohol derivative featuring a tetrahydropyran (oxane) ether substituent. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.206 g/mol . The compound is characterized by a terminal alkyne moiety and a cyclic ether group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(oxan-2-yloxy)but-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(oxan-2-yloxy)but-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.

Substitution: The oxane ring and butynol group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

4-(oxan-2-yloxy)but-2-yn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(oxan-2-yloxy)but-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The oxane ring and butynol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments.

Comparison with Similar Compounds

Key Properties :

- Synthesis: The compound is synthesized via acid-catalyzed protection of 1,4-butynediol with dihydropyran, yielding up to 98% under optimized conditions . Alternative methods include Tsuji-Trost and Sonogashira coupling reactions, with yields ranging from 53% to 98% depending on catalysts and substrates .

- Applications : It serves as a precursor in cycloaddition reactions, metal-catalyzed couplings, and the synthesis of complex heterocycles. The oxane group acts as a protective moiety for hydroxyl groups, enhancing stability during multi-step syntheses .

Structural and Functional Group Variations

4-Methoxybut-2-yn-1-ol (CAS 18857-03-9)

- Structure : Substitutes the oxane group with a methoxy (-OCH₃) group.

- Properties : Smaller substituent reduces steric hindrance but offers less stability under acidic conditions compared to the oxane ether.

- Reactivity : Prone to demethylation under strong acids, whereas the oxane group remains intact .

4-(2-Hydroxypropoxy)but-2-yn-1-ol

- Structure : Contains a hydroxypropoxy (-OCH₂CH(OH)CH₃) chain.

- Properties : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. However, this also makes the compound more hygroscopic and reactive toward electrophiles compared to the oxane derivative .

4-(Diethylamino)but-2-yn-1-ol

- Structure: Features a diethylamino (-N(C₂H₅)₂) group.

- Reactivity: The amino group enables participation in base-catalyzed reactions, such as cascade cyclizations, which are less accessible with the oxane derivative .

Substituent Impact on Physicochemical Properties

Protection-Deprotection Strategies

- Oxane Derivative : Stable under basic and mildly acidic conditions, enabling selective deprotection with aqueous HCl or TsOH .

- Silyl-Protected Analogues (e.g., Allyldiisopropylsilane derivatives) : Require fluoride-based deprotection (e.g., TBAF), limiting compatibility with acid-sensitive substrates .

Research Findings and Trends

Stability Studies : The oxane group in this compound exhibits superior stability under acidic conditions (pH 2–6) compared to silyl- and methoxy-protected derivatives, which degrade within hours under similar conditions .

Biological Activity : Pyridinyl and benzooxazolyl derivatives (e.g., compound 164 ) show enhanced antimicrobial activity due to aromatic stacking, whereas the oxane derivative is primarily used for synthetic intermediates.

Industrial Relevance: The oxane derivative is favored in large-scale syntheses due to cost-effective protection strategies, while amino- and silyl-substituted variants remain niche for specialized applications .

Biological Activity

4-(oxan-2-yloxy)but-2-yn-1-ol, with the molecular formula C₉H₁₄O₃, is an organic compound characterized by the presence of an oxane ring and a butynol group. This compound has garnered interest in various fields due to its unique structural features, which allow it to interact with biological molecules, potentially leading to significant biological activities.

The compound features both an alkyne and an alcohol functional group, contributing to its reactivity. Its synthesis can be achieved through multiple methods, including the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol, among others. The following table summarizes key chemical properties and potential reactions:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 158.21 g/mol |

| Functional Groups | Alkyne, Alcohol, Ether |

| Common Reactions | Oxidation, Reduction, Substitution |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The oxane ring and butynol group can engage in hydrogen bonding and other non-covalent interactions that influence the compound’s reactivity and stability in biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Compounds with alkyne and alcohol functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, research on related oxazine derivatives has demonstrated significant growth inhibitory activity against various cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) .

Case Studies

A case study focusing on the biological activity of similar compounds revealed promising results:

Case Study: Anticancer Activity

In a study examining the effects of oxazine derivatives on cancer cells, several compounds exhibited potent anti-proliferative effects. Specifically, derivatives showed IC50 values below 10 µM against MCF-7 cells, indicating strong potential for further development as anticancer agents .

Case Study: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of related compounds in vitro. These compounds were able to significantly reduce pro-inflammatory cytokine production in human macrophages, suggesting a mechanism that could be leveraged for therapeutic applications in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(oxan-2-yloxy)but-2-yn-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving alkynol intermediates and oxane ring formation. For example, describes a reaction where cesium carbonate in acetonitrile at 75°C facilitates etherification, yielding 66% after HPLC purification. Similarly, outlines the synthesis of alkynyl-aziridines starting from propargyl alcohol derivatives, emphasizing the role of n-BuLi in THF for deprotonation. Key factors affecting yield include solvent choice (polar aprotic solvents enhance nucleophilicity), base strength, and temperature control to minimize side reactions. Methodological optimization should prioritize inert atmospheres and stoichiometric precision to avoid undesired byproducts .

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

Analytical techniques such as HPLC (reverse-phase C18 columns with MeCN/water mobile phases) and LCMS (monitoring m/z values) are critical. highlights retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) for product validation. Additionally, NMR (¹H/¹³C) and FTIR can confirm functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for intermediates, as demonstrated in and . Always cross-validate spectral data with literature or computational predictions .

Q. What safety protocols are essential when handling intermediates like but-2-yn-1-ol derivatives?

Propargyl alcohols (e.g., but-2-yn-1-ol) are flammable and reactive. specifies safety measures: use fume hoods, avoid skin contact (wear nitrile gloves), and prevent static discharge. Emergency procedures include rinsing eyes with water for 15 minutes and using dry chemical fire extinguishers. Storage in sealed containers under nitrogen is advised to prevent oxidation or polymerization .

Q. How does solvent selection impact the stability of this compound during reactions?

Polar aprotic solvents (e.g., acetonitrile, THF) stabilize intermediates by solubilizing ionic reagents (e.g., Cs₂CO₃) and minimizing hydrolysis. and show that THF is optimal for lithiation steps, while acetonitrile facilitates SN2 reactions. Avoid protic solvents (e.g., methanol) unless required for acid-catalyzed steps, as they may protonate alkynide intermediates, reducing reactivity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Apply graph-set analysis (Etter’s rules) to categorize hydrogen bonds into motifs like D (donor), A (acceptor), and R (ring). emphasizes directional interactions; for example, the hydroxyl group may form intramolecular bonds with the oxane oxygen or intermolecular bonds with adjacent molecules. Single-crystal X-ray diffraction (SCXRD) data, analyzed via software like SHELXL ( ), can map these interactions. Compare observed patterns with similar ether-alcohol systems to predict packing efficiency or polymorphism .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

Use SHELX suites (SHELXD for phase problem solving, SHELXL for refinement) to process SCXRD data. demonstrates how anisotropic displacement parameters and twin refinement improve model accuracy. For challenging cases (e.g., disorder in the oxane ring), apply restraints to bond lengths/angles and validate via R-factor convergence (target <5%). WinGX ( ) provides visualization tools to cross-check thermal ellipsoids and hydrogen positions .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Deuterium or ¹³C labeling at the alkyne or oxane oxygen can track proton transfer or bond cleavage. For example, uses isotopic tracers in chlorinated DMAPP synthesis to confirm allylic rearrangement pathways. Kinetic isotope effects (KIE) measured via GC-MS or NMR quantify rate-determining steps (e.g., deprotonation vs. nucleophilic attack). Computational DFT studies (Gaussian, ORCA) can supplement experimental data by modeling transition states .

Q. How should biological activity assays be designed for this compound analogs?

Leverage structural analogs like deoxyarbutin ( ), a tyrosinase inhibitor (IC₅₀ = 50 nM), as a template. Use enzyme kinetics (Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For cellular assays (e.g., melanogenesis inhibition in B16 cells), validate target engagement via Western blotting (TYR, TRP-1/2 expression). SAR studies should modify the oxane ring size or alkyne chain length to optimize potency and selectivity .

Q. How can contradictions in synthetic yields (e.g., 66% vs. lower literature values) be reconciled?

Systematically evaluate variables: reagent purity (e.g., Cs₂CO₃ hygroscopicity), catalyst aging, or workup efficiency. ’s high yield (66%) may result from optimized HPLC purification, whereas lower yields in other studies () could stem from incomplete intermediate protection. Design controlled experiments with in situ FTIR monitoring to identify bottlenecks (e.g., side reactions during etherification) .

Q. What computational approaches predict the physicochemical properties of this compound?

Use COSMO-RS for solubility predictions in organic/aqueous mixtures. Molecular dynamics (MD) simulations (GROMACS) can model aggregation behavior or membrane permeability. For electronic properties, DFT calculations (B3LYP/6-31G*) estimate frontier orbitals (HOMO/LUMO) to predict reactivity in click chemistry or photodegradation. Validate models against experimental LogP (HPLC) and DSC data (melting point) .

Properties

IUPAC Name |

4-(oxan-2-yloxy)but-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEMUTURTYPBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456006 | |

| Record name | 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64244-47-9 | |

| Record name | 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.